Spiraeoside

Catalog No.
S628547
CAS No.
20229-56-5
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiraeoside

CAS Number

20229-56-5

Product Name

Spiraeoside

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N

Synonyms

quercetin-4'-glucoside, spiraeoside

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Anticancer Activity

Specific Scientific Field: Cancer research and drug development.

Summary: Spiraeoside, isolated from red onion skin, has demonstrated promising anti-cancer effects. It exhibits activity against HeLa cells (a cervical cancer cell line) by promoting apoptosis through the activation of caspase-3 and caspase-9 . Encapsulation of spiraeoside on nano chitosan further enhances its anticancer activities in multiple cancer cell lines .

Experimental Procedures:

    Isolation and Purification: Spiraeoside is extracted from red onion skin using appropriate solvents and purification techniques.

    Cell Culture: HeLa cells are cultured in appropriate media and conditions.

    Treatment: HeLa cells are treated with spiraeoside at varying concentrations.

    Apoptosis Assays: Caspase-3 and caspase-9 activation are assessed using fluorescence-based assays.

    Nanoencapsulation: Spiraeoside is encapsulated onto nano chitosan particles.

Results:

Galectin-3 Inhibition

Specific Scientific Field: Structural biology and drug discovery.

Summary: Galectin-3, a carbohydrate-binding protein, plays a role in cell proliferation, inflammatory responses, and memory regulation. Spiraeoside has been identified as a potential galectin-3 inhibitor . It specifically interacts with Arg144, a non-conserved residue in the galectin family, and shows promising binding affinity.

Experimental Procedures:

    Virtual Screening: Molecular docking and MM-GBSA analysis identify potential compounds from a library of natural glycosides.

    Binding Studies: Spiraeoside is subjected to induced fit docking (IFD) and steered molecular dynamics simulations.

    Binding Free Energy Analysis: MM-GBSA is used to assess binding energies.

    Validation: Water-bridge interaction with Arg144 is observed in molecular dynamics simulations.

Results:

Spiraeoside, also known as quercetin 4'-O-glucoside, is a flavonoid O-glycoside that can be isolated from plants such as Filipendula ulmaria (commonly known as meadowsweet) and Allium cepa (garden onion). Its empirical formula is C21H20O12, and it is classified under the beta-D-glucosides. Spiraeoside plays a significant role as a plant metabolite and exhibits antioxidant and potential antineoplastic properties .

Spiraeoside is synthesized through the enzymatic action of UDP-glucuronosyltransferase, which catalyzes the glycosylation of quercetin with glucuronic acid. This reaction results in the formation of spiraeoside from quercetin, highlighting its role in plant metabolism . The compound has been shown to scavenge free radicals, with an IC50 value of 28.51 μg/mL against DPPH radicals, indicating its moderate antioxidant capacity compared to other antioxidants like butylated hydroxyanisole and α-tocopherol .

Spiraeoside exhibits various biological activities, including:

  • Antioxidant Activity: It demonstrates significant free radical scavenging capabilities.
  • Anticholinergic Effects: Inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease .
  • Antidiabetic Properties: Inhibits α-glycosidase, suggesting potential benefits in managing diabetes mellitus .
  • Antiglaucoma Effects: Exhibits inhibitory effects on carbonic anhydrase II, which is involved in glaucoma pathology .

The primary method for synthesizing spiraeoside involves the enzymatic reaction facilitated by UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to quercetin. The synthesis can occur naturally within plants or can be replicated in vitro under controlled conditions using appropriate substrates and enzymes .

Spiraeoside has several applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and enzyme-inhibiting properties, it may be used in formulations aimed at treating neurodegenerative diseases, diabetes, and other metabolic disorders.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at enhancing antioxidant defenses.
  • Cosmetics: The antioxidant properties may also find utility in skincare products to combat oxidative stress .

Research indicates that spiraeoside interacts with multiple metabolic enzymes, showcasing its potential therapeutic implications. Studies have demonstrated its inhibitory effects on:

  • Acetylcholinesterase: IC50 of 4.44 nM
  • Butyrylcholinesterase: IC50 of 7.88 nM
  • Carbonic Anhydrase II: IC50 of 19.42 nM
  • α-Glycosidase: IC50 of 29.17 mM

These interactions suggest that spiraeoside could play a role in managing conditions linked to these enzymes .

Spiraeoside shares structural similarities with other flavonoid glycosides. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
QuercetinFlavonoidParent compound; strong antioxidant
RutinFlavonoid O-glycosideContains a rhamnose sugar; more potent antioxidant
KaempferolFlavonoidExhibits anti-inflammatory properties
IsoquercitrinFlavonoid O-glycosideMore soluble; different sugar moiety

Spiraeoside is unique due to its specific glycosylation at the 4' position of quercetin, which affects its solubility and biological activity compared to other flavonoids like rutin and isoquercitrin. It has been noted for having higher antioxidant efficacy compared to quercetin itself due to its distinct proton loss electron flow mechanism during radical scavenging .

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Melting Point

240 - 241 °C

UNII

K2B74751XI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20229-56-5

Wikipedia

Spiraeoside
TROX-1

Dates

Modify: 2023-08-15

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